![molecular formula C8H20OSSi B2754294 Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 76855-57-7](/img/structure/B2754294.png)

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

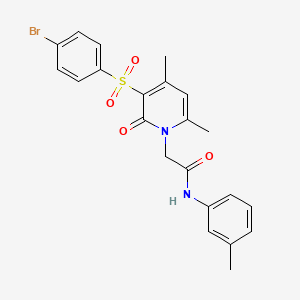

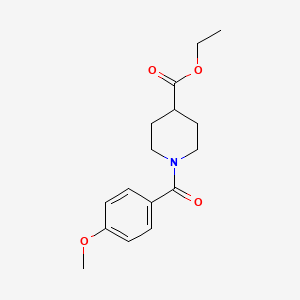

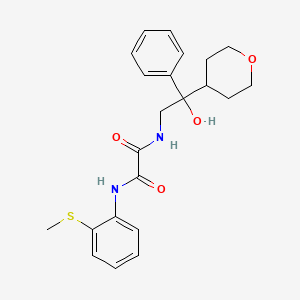

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the IUPAC name 2-[tert-butyl(dimethyl)silyl]oxyethanethiol. It has a molecular formula of C8H20OSSi and a molecular weight of 192.39 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H20OSSi. It includes a silicon atom (Si) bonded to a tert-butyl group and two methyl groups. This silicon-based group is connected to an oxygen atom (O), which is further connected to a two-carbon ethyl group. One of these carbon atoms is bonded to a sulfur atom (S), forming a thiol group .科学的研究の応用

Acylation Reactions

Ethanethiol and 1,1-dimethylethanethiol undergo spontaneous acylation with dimethylketen, forming thioesters. This reaction, studied in diethyl ether at 25°, mirrors the acid-catalyzed addition of alcohols and is a notable example of thiol acylation (Lillford & Satchell, 1970).

Conformational Studies

The compound 2-(N,N-Dimethylamino)ethanethiol, a variant of ethanethiol, shows significant conformational changes depending on the pH, revealing its potential for molecular studies. The molecule adopts different conformations in aqueous solutions as a cation, zwitterion, or anion (Ohno et al., 2003).

Mitochondrial Effects

Ethanethiol impacts metabolic processes in isolated rat hepatocytes and mitochondria. It inhibits gluconeogenesis and ureogenesis from various substrates, reduces cellular ATP content, and affects mitochondrial respiration. These findings are crucial for understanding the biochemical impacts of ethanethiol at a cellular level (Vahlkamp et al., 1979).

Catalysis in Ethane Oxidation

Research on V2O5/γ-Al2O3 catalysts in the oxidative dehydrogenation of ethane to ethylene highlights the role of ethanethiol in catalysis. The study focuses on the catalyst's reducibility and acid-base properties, contributing to the understanding of catalytic reactions involving ethane (Bars et al., 1996).

Hydrogen Bonding Studies

The interaction of 1,2-ethanediol with dimethyl sulfoxide, involving ethanethiol, offers insights into hydrogen bonding dynamics. This research highlights the importance of methyl-donated hydrogen bonds and their role in stabilizing molecular complexes (Vergenz et al., 2003).

Activation of C-H Bonds

Studies on metal complexes activating C-H bonds provide insights into the role of ethanethiol in such reactions. This research is crucial for understanding the mechanisms of C-H bond activation in organic chemistry (Shilov & Shul’pin, 1997).

Isotope Dilution Assay in Wine

The development of an isotopic dilution analysis for ethanethiol and diethyl disulfide in wines using solid phase microextraction and GC-MS reveals the applicability of ethanethiol in analytical chemistry, particularly in food science (Majcenovic et al., 2002).

Anaerobic Oxidation in Marine Environments

The anaerobic oxidation of ethane by archaea in marine hydrocarbon seeps shows the biological relevance of ethanethiol-related compounds in environmental science. This research expands our understanding of microbial processes in anoxic marine habitats (Chen et al., 2019).

Thiol Methylation in Wetland Sediments

The methylation potential of ethanethiol in anoxic, low-pH wetland sediments and its relationship with dimethylsulfide production highlights the environmental chemistry of ethanethiol. This study is significant for understanding sulfur cycling in wetlands (Stets et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H227, H319, H335, H302, and H315, indicating that it may cause various health hazards, including eye irritation, respiratory irritation, and skin irritation. Precautionary measures include avoiding contact with skin and eyes, and ensuring good ventilation during handling and use .

作用機序

Target of Action

It is known to be an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical processes , it likely undergoes chemical reactions to form other compounds, which then interact with their respective targets.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical processes , it may be involved in various biochemical pathways depending on the final compounds it helps to synthesize.

Result of Action

As an intermediate in organic synthesis and pharmaceutical processes , its primary role is likely to contribute to the synthesis of other compounds, which then exert their own effects.

Action Environment

The action, efficacy, and stability of 2-[tert-butyl(dimethyl)silyl]oxyethanethiol can be influenced by various environmental factors . For instance, it is known to react slowly with moisture/water , suggesting that its stability and reactivity could be affected by humidity and temperature.

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCENUAPNTHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20OSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76855-57-7 |

Source

|

| Record name | 2-[(tert-butyldimethylsilyl)oxy]ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)

![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)

![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)